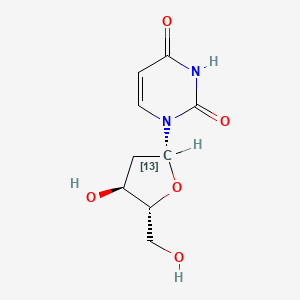
N-tert-Butoxycarbonyl-4-anilinopiperidine-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-Butoxycarbonyl-4-anilinopiperidine-d5 is a deuterated derivative of N-tert-Butoxycarbonyl-4-anilinopiperidine. This compound is often used in scientific research due to its stable isotope labeling, which allows for detailed metabolic and pharmacokinetic studies. The molecular formula of this compound is C16H19D5N2O2, and it has a molecular weight of 281.40.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butoxycarbonyl-4-anilinopiperidine-d5 typically involves the introduction of deuterium atoms into the parent compound, N-tert-Butoxycarbonyl-4-anilinopiperidine. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often involve the use of a suitable solvent such as chloroform, dichloromethane, ethyl acetate, or methanol.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes strict control of reaction parameters and purification steps such as crystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: N-tert-Butoxycarbonyl-4-anilinopiperidine-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N-tert-Butoxycarbonyl-4-anilinopiperidine-d5 has a wide range of applications in scientific research:
Chemistry: Used as a labeled building block in the synthesis of complex molecules.
Biology: Employed in metabolic studies to trace the pathways of drug metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of drugs.
Industry: Applied in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-tert-Butoxycarbonyl-4-anilinopiperidine-d5 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide a unique advantage in studying reaction mechanisms and kinetics. The compound can act as a probe to investigate enzyme-catalyzed reactions and metabolic pathways, offering insights into the molecular interactions and transformations.
Comparaison Avec Des Composés Similaires
- N-tert-Butoxycarbonyl-4-anilinopiperidine
- N-tert-Butoxycarbonyl-4-anilinopiperidine-d3
- N-tert-Butoxycarbonyl-4-anilinopiperidine-d7
Comparison: N-tert-Butoxycarbonyl-4-anilinopiperidine-d5 is unique due to its specific deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. Compared to its non-deuterated counterpart, it offers improved analytical capabilities in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Propriétés
Numéro CAS |
1346602-82-1 |
|---|---|
Formule moléculaire |
C16H24N2O2 |
Poids moléculaire |
281.411 |
Nom IUPAC |
tert-butyl 4-(2,3,4,5,6-pentadeuterioanilino)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-9-14(10-12-18)17-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3/i4D,5D,6D,7D,8D |
Clé InChI |
HTIWISWAPVQGMI-UPKDRLQUSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2 |
Synonymes |
4-(Phenylamino)-1-piperidinecarboxylic Acid-d5 1,1-Dimethylethyl Ester; 4-Phenylaminopiperidine-1-carboxylic Acid-d5 tert-Butyl Ester; 1-(tert-Butyloxycarbonyl)-4-(phenylamino)piperidine-d5; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-deoxy-D-[UL-13C5]ribose](/img/structure/B583565.png)



![Pyrazolo[1,5-a]pyridin-5-ol](/img/structure/B583570.png)

![[5'-13C]2'-Deoxyuridine](/img/structure/B583578.png)
![(4S,4Ar,5S,6S)-4-[2,2-bis(trideuteriomethyl)butanoyloxy]-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid](/img/structure/B583579.png)

![1,2,3,5,6,8A-hexahydroimidazo[1,2-a]pyrazine](/img/structure/B583585.png)

